molecular formula C15H22N2S B8765501 6-Octylbenzo[d]thiazol-2-amine CAS No. 113120-25-5

6-Octylbenzo[d]thiazol-2-amine

Cat. No.: B8765501
CAS No.: 113120-25-5
M. Wt: 262.4 g/mol
InChI Key: ZNTPEAWELAQWQO-UHFFFAOYSA-N
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Description

6-Octylbenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C15H22N2S and its molecular weight is 262.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

113120-25-5

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

IUPAC Name

6-octyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H22N2S/c1-2-3-4-5-6-7-8-12-9-10-13-14(11-12)18-15(16)17-13/h9-11H,2-8H2,1H3,(H2,16,17)

InChI Key

ZNTPEAWELAQWQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)N=C(S2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-octylaniline (500 mg, 2.5 mmol), AcOH (4 mL), and KSCN (970 mg, 10 mmol) were stirred at r.t. for 10 min, and then a solution of bromine (0.13 mL, 2.5 mmol) in AcOH (2 mL) was added to the mixture over 20 min. The reaction mixture was stirred at r.t. for 8 h, then poured into cold water and extracted with EtOAc. The organic layer was purified by silica gel chromatography using PE/EA (3/1) to give compound the title compound (460 mg, 70%). 1H NMR (300 MHz, CDCl3) δ 7.446 (s, 1H), 7.320 (s, 1H), 7.230 (d, 1H), 2.577 (t, 2H), 1.567-1.506 (m, 2H), 1.266-1.167 (m, 10H), 0.847 (t, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
KSCN
Quantity
970 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

In a 2 liters-reaction vessel, 50.0 g (0.24M) of p-octylaniline, 47.3 g (0.49M) of potassium thiocyanate and 350 ml of acetic acid were placed and cooled below 10° C. Under intersive stirring, a solution of 39.0 g of bromine in 120 ml of acetic acid was added dropwise to the above mixture in 75 minutes below 10° C., followed by reaction for 2 hours below 10° C. After the reaction, 500 ml of water was added to the reaction mixture and heated to dissolve the precipitate, followed by filtration under heating. Ammonia water was added to the filtrate so as to provide a basic solution, followed by cooling on an iced bath to precipitate a crystal. The crystal was recovered by filtration, followed by washing with water and drying to obtain a crude product. The crude product was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate) to obtain 41.2 g of 2-amino-6-octylbenzothiazole (Yield: 68%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
47.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

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